N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide
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Overview
Description
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide is a complex organic compound that features an indole core structure substituted with a p-tolyl group and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The p-tolyl group is then introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
The thioether linkage is formed by reacting the indole derivative with an appropriate thiol compound under basic conditions. Finally, the propionamide group is introduced through an amidation reaction, typically using propionyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)propionamide: Lacks the p-tolyl and thioether groups, resulting in different chemical and biological properties.
N-(2-((2-(phenyl)-1H-indol-3-yl)thio)ethyl)propionamide: Similar structure but with a phenyl group instead of a p-tolyl group, which may affect its reactivity and biological activity.
Uniqueness
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide is unique due to the presence of both the p-tolyl and thioether groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its stability and solubility compared to similar compounds.
Properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-3-18(23)21-12-13-24-20-16-6-4-5-7-17(16)22-19(20)15-10-8-14(2)9-11-15/h4-11,22H,3,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHRKFJFDVAMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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